What is Abemaciclib-d8 and its primary use in research
What is Abemaciclib-d8 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Abemaciclib-d8
Abemaciclib-d8 is the deuterated form of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] In its non-labeled form, Abemaciclib is a crucial therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] The introduction of eight deuterium atoms into the Abemaciclib molecule results in a stable, isotopically labeled compound with a higher molecular weight than the parent drug.[3] This key characteristic makes Abemaciclib-d8 an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Abemaciclib and its metabolites in complex biological matrices.[4]
The use of a stable isotope-labeled internal standard like Abemaciclib-d8 is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest (Abemaciclib), ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Abemaciclib-d8 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(5-((4-Ethylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | [3] |
| CAS Number | 2088650-53-5 | [3] |
| Molecular Formula | C₂₇H₂₄D₈F₂N₈ | [3] |
| Molecular Weight | 514.7 g/mol | [3] |
| Chromatographic Purity | >90% | [3] |
| Storage Conditions | 2-8 °C in a well-closed container | [3] |
Primary Use in Research: Internal Standard in Bioanalysis
The principal application of Abemaciclib-d8 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Abemaciclib in biological samples such as human plasma and serum.[4][6] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.
The following table summarizes key validation parameters from published LC-MS/MS methods that utilize Abemaciclib-d8 as an internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Linearity Range | 5–2000 ng/mL | 6.0–768.0 pg/mL | 20–1,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 | >0.9983 | 0.999 |
| Intra-day Precision (%CV) | 0.6–7.1% | 0.39–3.68% | 0.90–6.19% |
| Inter-day Precision (%CV) | Not Reported | 0.28–3.18% | Not Reported |
| Intra-day Accuracy (%) | 98.0–103.5% | 97.33–99.58% | -4.3–1.7% |
| Inter-day Accuracy (%) | Not Reported | 100.48–104.27% | Not Reported |
| Mean Recovery (%) | 104% | 94.31% | 87.7 ± 4.3% |
| Reference | [4] | [6] | [7] |
Experimental Protocols
Representative Experimental Protocol: Quantification of Abemaciclib in Human Plasma by LC-MS/MS
This protocol is a synthesized representation of methodologies described in the scientific literature.[4][6]
1. Materials and Reagents:
-
Abemaciclib analytical standard
-
Abemaciclib-d8 (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium bicarbonate
-
Water (HPLC grade)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Abemaciclib and Abemaciclib-d8 in an appropriate solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with methanol or acetonitrile to the desired concentrations for spiking calibration standards and quality control (QC) samples.
-
Prepare an internal standard working solution of Abemaciclib-d8 at a fixed concentration (e.g., 35 ng/mL).[4]
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 450 µL of the internal standard working solution in methanol.[4]
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Allow the samples to stand for 10 minutes at room temperature.
-
Centrifuge the samples at 17,110 x g for 10 minutes at 4°C.
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 or biphenyl column.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium bicarbonate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.25 and 0.7 mL/min.[4][6]
-
Injection Volume: 4 µL.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Data Analysis:
-
Quantify the concentration of Abemaciclib in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Signaling Pathway of Abemaciclib
Caption: Mechanism of action of Abemaciclib in inhibiting the CDK4/6-Rb signaling pathway.
Experimental Workflow for Abemaciclib Quantification
Caption: A typical experimental workflow for the quantification of Abemaciclib in human plasma.
References
- 1. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]

